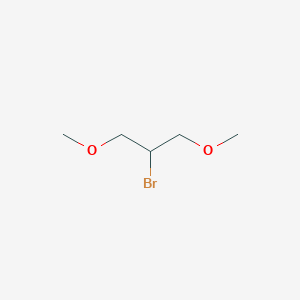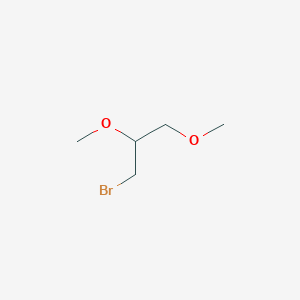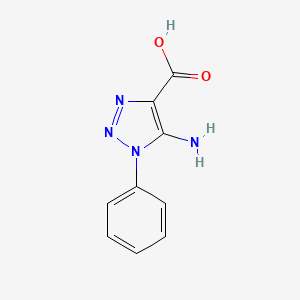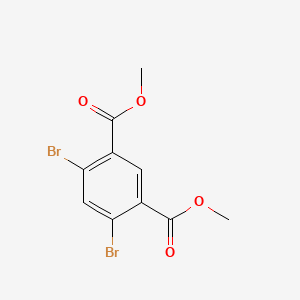
Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate
Vue d'ensemble
Description
Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C10H8Br2O4 . It is used in various chemical reactions and has been mentioned in several scientific papers .
Synthesis Analysis
The synthesis of dimethyl 4,6-dibromobenzene-1,3-dicarboxylate involves several steps. One method involves the use of 3,6-dibromobenzene-1,2-diamine and (4-(methoxycarbonyl)phenyl)boronic acid as starting materials . The mixture is degassed and stirred at 105 °C for 12 hours . After cooling down to room temperature, the organic solvent is removed under reduced pressure. The crude product is then purified by a flash silica gel column chromatography .Molecular Structure Analysis
The molecular structure of dimethyl 4,6-dibromobenzene-1,3-dicarboxylate consists of a benzene ring with two bromine atoms and two carboxylate groups attached . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction .Chemical Reactions Analysis
Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate can participate in various chemical reactions. For example, it can be used in the synthesis of other complex organic compounds . The exact reactions it can participate in would depend on the specific conditions and reagents used.Applications De Recherche Scientifique
Environmental Applications
Research on novel brominated flame retardants (NBFRs) includes compounds like dimethyl 4,6-dibromobenzene-1,3-dicarboxylate due to their occurrence in indoor air, dust, consumer goods, and food. Studies emphasize the necessity for further research on their environmental fate, toxicity, and analytical detection methods to address significant knowledge gaps and concerns about their safety and impact on human health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Alternative Fuel Research
The search for alternative fuels has led to the examination of dimethyl ethers, such as dimethyl 4,6-dibromobenzene-1,3-dicarboxylate, for their properties and potential applications in compression ignition engines. These studies explore their combustion performance, emissions characteristics, and the technological challenges associated with their use, highlighting the environmental benefits and the need for further technological advancements (Park & Lee, 2014).
Biomedical Applications
Pterostilbene, a compound related to the chemical family of dimethyl 4,6-dibromobenzene-1,3-dicarboxylate, shows promise in various biomedical applications due to its bioavailability and biological activities. Research focuses on its potential in cancer prevention, therapy, insulin sensitivity improvement, and cardiovascular disease treatment, underscoring the need for comprehensive studies to fully understand its benefits and mechanisms of action (Estrela et al., 2013).
Membrane Stability Research
The interactions between dimethyl sulphoxide and membranes provide insights into how dimethyl 4,6-dibromobenzene-1,3-dicarboxylate might influence biological systems. This research is crucial for understanding the compound's cryoprotective properties and its potential applications in cell biology, pharmaceuticals, and medical treatments (Yu & Quinn, 1998).
Electrochemical CO2 Valorization
Studies on the electrochemical valorization of CO2 focus on converting CO2 into valuable compounds using innovative approaches, including the use of ionic liquids. This research highlights the potential for compounds like dimethyl 4,6-dibromobenzene-1,3-dicarboxylate in environmental and energy conversion applications, pointing to the need for further exploration of their electrochemical properties and applications (Alvarez-Guerra et al., 2015).
Propriétés
IUPAC Name |
dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-6(10(14)16-2)8(12)4-7(5)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSMQCGJPOCKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577780 | |
| Record name | Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |
CAS RN |
90766-77-1 | |
| Record name | Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



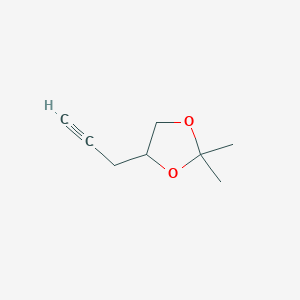
![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B3058571.png)
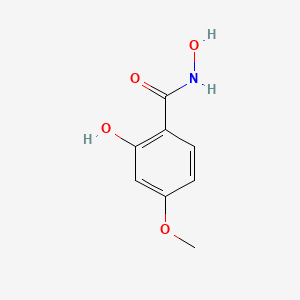
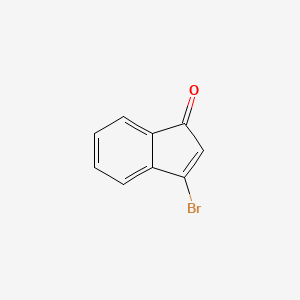
![tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate](/img/structure/B3058580.png)

![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}acetamide](/img/structure/B3058582.png)
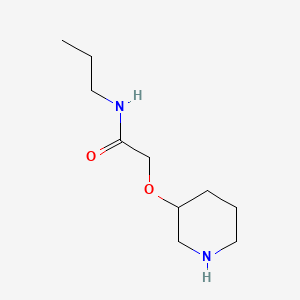
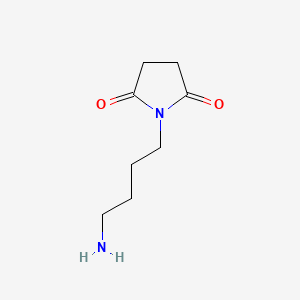
![2-[(4-Cyanophenyl)formamido]acetic acid](/img/structure/B3058587.png)
